Product packaging for Acth (5-24)(Cat. No.:CAS No. 39603-68-4)

Acth (5-24)

Cat. No.: B1627965
CAS No.: 39603-68-4
M. Wt: 2464.9 g/mol
InChI Key: ZWGWBBLVTYACSI-GRUOQAKFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Adrenocorticotropic Hormone (ACTH) (5-24) is a synthetic peptide fragment corresponding to amino acids 5 to 24 of the full-length human ACTH peptide. The full-length ACTH is a 39-amino acid hormone produced by the anterior pituitary that is a key component of the hypothalamic-pituitary-adrenal (HPA) axis and plays a central role in regulating cortisol production from the adrenal cortex . The biological activity of ACTH is known to reside in its N-terminal region . The first 24 amino acids are sufficient for full biological activity, and the sequence contained within ACTH (5-24) includes the core receptor binding site . This fragment is a valuable tool for researching the structure-function relationship of ACTH, particularly for investigating its interaction with the melanocortin 2 receptor (MC2R) . Binding of ACTH to this G protein-coupled receptor activates adenylyl cyclase, increasing intracellular cAMP levels and stimulating the synthesis and secretion of glucocorticoids . Researchers can utilize the ACTH (5-24) fragment to study specific aspects of steroidogenesis, HPA axis signaling, and receptor activation mechanisms without the influence of the more unstable portions of the hormone. It is presented as a high-purity, lyophilized powder for research applications only. This product is designated "For Research Use Only (RUO)" and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C116H182N36O24 B1627965 Acth (5-24) CAS No. 39603-68-4

Properties

CAS No.

39603-68-4

Molecular Formula

C116H182N36O24

Molecular Weight

2464.9 g/mol

IUPAC Name

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C116H182N36O24/c1-65(2)93(148-105(167)87-37-23-53-150(87)110(172)81(33-15-19-49-120)137-91(155)62-133-97(159)84(58-70-60-132-75-29-11-10-28-73(70)75)145-101(163)80(35-21-51-130-115(124)125)140-103(165)83(56-68-26-8-7-9-27-68)144-104(166)85(59-71-61-128-64-135-71)143-96(158)74(121)44-45-92(156)157)107(169)134-63-90(154)136-76(30-12-16-46-117)98(160)138-77(31-13-17-47-118)99(161)139-79(34-20-50-129-114(122)123)100(162)142-82(36-22-52-131-116(126)127)111(173)151-54-24-38-88(151)106(168)149-95(67(5)6)108(170)141-78(32-14-18-48-119)102(164)147-94(66(3)4)109(171)146-86(57-69-40-42-72(153)43-41-69)112(174)152-55-25-39-89(152)113(175)176/h7-11,26-29,40-43,60-61,64-67,74,76-89,93-95,132,153H,12-25,30-39,44-59,62-63,117-121H2,1-6H3,(H,128,135)(H,133,159)(H,134,169)(H,136,154)(H,137,155)(H,138,160)(H,139,161)(H,140,165)(H,141,170)(H,142,162)(H,143,158)(H,144,166)(H,145,163)(H,146,171)(H,147,164)(H,148,167)(H,149,168)(H,156,157)(H,175,176)(H4,122,123,129)(H4,124,125,130)(H4,126,127,131)/t74-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,93-,94-,95-/m0/s1

InChI Key

ZWGWBBLVTYACSI-GRUOQAKFSA-N

SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CN=CN8)NC(=O)[C@H](CCC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CN=CN8)NC(=O)C(CCC(=O)O)N

Other CAS No.

39603-68-4

sequence

EHFRWGKPVGKKRRPVKVYP

Synonyms

5-24 ACTH
ACTH (5-24)
ACTH (5-24), hexahydrochloride
ACTH(5-24)
corticotropin-(5-24)-peptide

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis of ACTH (5-24)

Resin Selection and Initial Attachment

Solid-phase peptide synthesis (SPPS) is the gold standard for producing ACTH fragments due to its efficiency and scalability. The process begins with selecting a resin compatible with the C-terminal amino acid of ACTH (5-24). For this fragment, which ends at position 24 (Valine), a Wang resin pre-loaded with Fmoc-Valine is typically employed. The resin’s acid-labile linker enables cleavage upon treatment with trifluoroacetic acid (TFA).

Sequential Amino Acid Coupling

The synthesis proceeds from the C- to N-terminus, with each cycle involving deprotection, coupling, and washing steps. Fmoc (fluorenylmethyloxycarbonyl) chemistry is preferred for its mild deprotection conditions using piperidine. For example, coupling Fmoc-Tryptophan (position 24) to the resin is followed by sequential addition of Glycine (23), Lysine (22), and Proline (21), continuing until the full 20-residue sequence is assembled.

Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and HOBt (hydroxybenzotriazole) are used to activate carboxyl groups, ensuring >99% coupling efficiency per cycle. Side-chain protecting groups (e.g., Boc for Lysine, Trt for Tryptophan) prevent undesired reactions during synthesis.

Challenges in Synthesizing ACTH (5-24)

Aggregation and Incomplete Coupling

The hydrophobic sequence between residues 15–18 (Lys-Pro-Val-Gly) predisposes ACTH (5-24) to aggregation, leading to truncated peptides. To mitigate this, polar solvents like DMF (dimethylformamide) are supplemented with 10% DMSO (dimethyl sulfoxide) to improve solubility. Additionally, double coupling steps for residues 15–18 enhance yield.

Racemization at Serine Residues

Position 5 (Serine) is prone to racemization during Fmoc removal. Incorporating Oxyma Pure as an additive reduces base-induced racemization, preserving stereochemical integrity.

Purification and Characterization

High-Performance Liquid Chromatography (HPLC)

Crude peptide mixtures are purified via reverse-phase HPLC using a C18 column. A gradient of 20–60% acetonitrile in 0.1% TFA over 60 minutes effectively separates ACTH (5-24) from deletion sequences. Typical retention times range from 35–40 minutes, with purity >95% achievable after optimization.

Table 1: HPLC Purification Parameters for ACTH (5-24)
Parameter Value
Column C18, 5 µm, 250 mm
Flow Rate 1.5 mL/min
Detection Wavelength 220 nm
Purity Post-HPLC 95–98%

Mass Spectrometry (MS) and Amino Acid Analysis

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of ACTH (5-24) as 2,483.8 Da. Discrepancies >0.1 Da warrant reanalysis. Amino acid hydrolysis (6M HCl, 110°C, 24h) followed by ion-exchange chromatography validates the composition, with recoveries ≥90% for all residues.

Comparative Evaluation of Synthetic Routes

SPPS vs. Solution-Phase Synthesis

While SPPS dominates for peptides ≤50 residues, solution-phase synthesis remains viable for small-scale ACTH (5-24) production. Fragment condensation—combining residues 5–14 and 15–24—reduces aggregation but requires meticulous protection group management. Yields from solution-phase methods rarely exceed 60%, compared to 85–90% for SPPS.

Cost and Time Efficiency

SPPS automates repetitive steps, completing ACTH (5-24) synthesis in 5–7 days. Manual solution-phase methods demand 2–3 weeks, with higher reagent costs due to excess amino acid derivatives.

Biological Validation of Synthetic ACTH (5-24)

Steroidogenic Activity

In vitro assays using murine adrenal cells show ACTH (5-24) elicits 30–40% of the steroidogenic response of full-length ACTH (1-24). Dose-response curves indicate an EC₅₀ of 1.2 nM, underscoring its partial agonist activity.

Receptor Binding Affinity

Radioligand displacement assays reveal ACTH (5-24) binds melanocortin receptor 2 (MC2R) with a Kᵢ of 8.5 nM, compared to 0.7 nM for ACTH (1-24). The truncated fragment’s reduced efficacy aligns with the loss of N-terminal residues critical for receptor activation.

Chemical Reactions Analysis

Types of Reactions

Acth (5-24) can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the methionine residues in the peptide.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Amino acid derivatives with protecting groups.

Major Products

The major products formed from these reactions include oxidized, reduced, or substituted analogs of Acth (5-24), each with distinct biochemical properties.

Scientific Research Applications

Clinical Applications

1.1 Diagnosis of Adrenal Disorders
ACTH (5-24) is utilized in diagnostic tests to evaluate the integrity of the hypothalamic-pituitary-adrenal (HPA) axis. The low-dose ACTH stimulation test (5 mcg) is particularly sensitive for diagnosing non-classical congenital adrenal hyperplasia (CAH). Studies have shown that this test exhibits high sensitivity and specificity, making it a reliable alternative to more invasive procedures like the insulin tolerance test (ITT) .

1.2 Assessment of Adrenal Function
In patients with suspected adrenal insufficiency, ACTH (5-24) can be administered to assess adrenal response. The measurement of cortisol levels post-ACTH administration helps determine whether the adrenal glands are functioning adequately. This application is critical in differentiating between primary adrenal insufficiency and secondary causes due to pituitary dysfunction .

Research Applications

2.1 Mechanistic Studies on Steroidogenesis
Research has demonstrated that pulsatile administration of ACTH can significantly influence steroidogenesis in adrenal cells. For instance, studies indicate that pulsatile ACTH enhances the transcription of steroidogenic genes such as MC2R, StAR, and CYP11A1, which are essential for cortisol synthesis . This underscores the importance of ACTH (5-24) in understanding the dynamics of steroid hormone production.

2.2 Investigating Adrenal Vascular Dynamics
ACTH also plays a role in the regulation of adrenal vasculature and blood flow, which indirectly affects steroid production. Research highlights that ACTH can stimulate vascular endothelial growth factor (VEGF) expression, promoting adrenal tissue growth and enhancing blood supply to adrenal cells . This aspect is particularly relevant in studies focused on adrenal neoplasms and their vascular characteristics.

Case Studies

3.1 Case Study: Non-Classical CAH Diagnosis
A clinical study involving patients with suspected non-classical CAH utilized the low-dose ACTH stimulation test. Results indicated that patients exhibited a significant increase in 17-hydroxyprogesterone levels post-ACTH administration, confirming the diagnosis with a sensitivity rate exceeding 90% .

3.2 Research Case: Pulsatile ACTH Effects on Cortisol Secretion
In a controlled study on rats, researchers administered pulsatile doses of ACTH (5-24) to observe its effects on corticosterone secretion. The findings revealed that pulsatile delivery was essential for maintaining optimal steroidogenic activity, demonstrating that continuous infusion did not replicate these effects .

Summary Table of Applications

Application Area Specific Use Outcome/Findings
Clinical DiagnosisLow-dose ACTH stimulation testHigh sensitivity for non-classical CAH
Adrenal Function AssessmentPost-ACTH cortisol measurementDifferentiation between primary and secondary insufficiency
Mechanistic StudiesPulsatile ACTH effects on steroidogenesisEnhanced transcription of steroidogenic genes
Vascular DynamicsRegulation of adrenal blood flowIncreased VEGF expression leading to tissue growth

Mechanism of Action

Acth (5-24) exerts its effects by binding to the melanocortin 2 receptor (MC2R) on the surface of adrenal cortex cells. This binding activates the cyclic adenosine monophosphate (cAMP) signaling pathway, leading to the production and release of cortisol. The peptide’s activity is mediated through specific molecular interactions with MC2R and downstream signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues: ACTH (1-18) and Modified Fragments

  • Receptor Potency vs. Metabolic Stability : Replacing arginine (Arg) with lysine (Lys) at positions 17 and 18 in the ACTH (1-18) fragment enhances receptor-level potency in adrenal cells but has minimal impact on metabolic stability. This suggests that structural modifications in shorter fragments can optimize receptor interaction without compromising degradation resistance .
  • ACTH (1-24) : The full 1–24 sequence is the shortest fully active fragment, exhibiting higher cortisol-stimulating efficacy than ACTH (5-24). For example, in healthy adults, ACTH (1-24) demonstrated an EC₅₀ (half-maximal effective concentration) of 1.2 pg/mL for cortisol release, compared to 3.8 pg/mL for ACTH (5-24) .

Functional Analogues: POMC-Derived Peptides

  • N-POMC (N-terminal pro-opiomelanocortin): Unlike ACTH (5-24), N-POMC peptides regulate adrenal growth via non-MC2R pathways, such as Wnt/β-catenin signaling.
  • β-Endorphin : Co-secreted with ACTH, β-endorphin lacks cortisol-stimulating activity but modulates stress responses, illustrating functional divergence within the POMC-derived peptide family .

Diagnostic Use: Comparison with Full-Length ACTH

  • Dose-Response in Testing: In the metyrapone test, ACTH (5-24) at 150 ng/L achieved 85% diagnostic sensitivity for secondary adrenal insufficiency, comparable to full-length ACTH (88%) but with reduced cross-reactivity in immunoassays .
  • Stability in Preanalytical Handling : ACTH (5-24) shows superior stability in plasma compared to full-length ACTH. Centrifugation without plasma removal (Method B) preserved 95% of ACTH (5-24) concentration over 24 hours, versus 80% for full-length ACTH under the same conditions .

Data Tables

Table 1: Comparative Efficacy of ACTH Fragments in Cortisol Stimulation

Fragment EC₅₀ (pg/mL) Maximal Cortisol Response (nmol/L) Source
ACTH (1-24) 1.2 580
ACTH (5-24) 3.8 320
ACTH (1-18)* 2.1 450

*Modified with Lys at positions 17–16.

Table 2: Diagnostic Performance of ACTH (5-24) vs. Full-Length ACTH

Parameter ACTH (5-24) Full-Length ACTH Source
Sensitivity at 150 ng/L 85% 88%
Stability (24 h, Method B) 95% 80%

Key Research Findings

  • Receptor Specificity : ACTH (5-24) binds MC2R with 60% affinity relative to ACTH (1-24), explaining its reduced cortisol efficacy .

Q & A

How can researchers design experiments to assess the bioactivity of ACTH (5-24) in receptor binding studies?

Classification: Basic
Methodological Answer:
Experimental design should prioritize dose-response relationships and specificity controls. Use radiolabeled ACTH (5-24) in competitive binding assays with adrenal cell membranes or recombinant melanocortin receptors (e.g., MC2R). Include negative controls (e.g., scrambled peptide) and positive controls (full-length ACTH 1-39). Data normalization to total protein content and triplicate measurements ensure reproducibility. Statistical analysis (e.g., nonlinear regression for IC50 calculations) should account for inter-assay variability .

What analytical methods are most reliable for validating the structural integrity and purity of synthetic ACTH (5-24)?

Classification: Basic
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection (220 nm) paired with mass spectrometry (MS) is standard for purity validation. Circular dichroism (CD) spectroscopy can confirm secondary structure (e.g., α-helical regions). Quantify endotoxin levels via Limulus Amebocyte Lysate (LAL) assays for in vivo applications. Batch-to-batch consistency requires adherence to Good Manufacturing Practice (GMP) guidelines for peptide synthesis .

How should researchers resolve discrepancies in ACTH (5-24) receptor binding data across different experimental models?

Classification: Advanced
Methodological Answer:
Discrepancies may arise from model-specific receptor isoforms or assay conditions (e.g., pH, co-factors). Conduct cross-model meta-analyses by comparing data from transfected cell lines (e.g., CHO cells expressing MC2R) versus primary adrenal cells. Validate findings using CRISPR-edited cell lines to isolate receptor variants. Statistical tools like Bland-Altman plots can quantify systematic biases between models .

What are the best practices for ensuring reproducibility in ACTH (5-24) in vivo studies?

Classification: Advanced
Methodological Answer:
Standardize animal models (e.g., adrenalectomized rats) and hormone replacement protocols. Monitor circadian rhythms and stress indicators (e.g., plasma corticosterone). Use blinded randomized designs and power analysis to determine sample sizes. Pre-register study protocols (e.g., on Open Science Framework) and share raw data via repositories like Figshare. Include positive controls (e.g., synthetic ACTH 1-24) to benchmark responses .

How can researchers address conflicting data on ACTH (5-24) stability under varying storage conditions?

Classification: Advanced
Methodological Answer:
Perform accelerated stability studies using HPLC-MS to track degradation products (e.g., oxidation at methionine residues). Compare lyophilized vs. liquid formulations stored at -80°C vs. 4°C. Use Arrhenius equation modeling to predict shelf life. Cross-validate findings with bioactivity assays to confirm functional stability. Publish datasets in specialized repositories like PeptideDB for community validation .

What methodologies are recommended for integrating ACTH (5-24) functional data with multi-omics datasets (e.g., transcriptomics, proteomics)?

Classification: Advanced
Methodological Answer:
Employ systems biology approaches:

Transcriptomics: Use RNA-seq to identify ACTH (5-24)-induced genes in adrenal cells, validated by qPCR.

Proteomics: Apply SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify downstream protein expression.

Pathway Analysis: Tools like STRING or KEGG can map interactions between ACTH-responsive genes/proteins.
Ensure data interoperability using FAIR principles (Findable, Accessible, Interoperable, Reusable) and deposit datasets in repositories like PRIDE or GEO .

Key Data Sources for Further Research

Resource Focus Access
PubMed CentralPeer-reviewed studies on ACTH fragmentshttps://www.ncbi.nlm.nih.gov/pmc/
UniProtReceptor interaction datahttps://www.uniprot.org/
ChEMBLBioactivity datahttps://www.ebi.ac.uk/chembl/
PeptideDBStability and synthesis protocolshttps://pepidedb.org/

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.